9,9-Difluorospiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Difluorospiro[5.5]undecan-3-one is a spiro compound characterized by a unique structure where a spiro carbon atom connects two rings. This compound is notable for its fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluorospiro[5.5]undecan-3-one typically involves the introduction of fluorine atoms into the spiro[5.5]undecane skeleton. One common method is the fluorination of spiro[5.5]undecan-3-one using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like acetonitrile or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluorospiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spiro compounds depending on the nucleophile used
Scientific Research Applications
9,9-Difluorospiro[5.5]undecan-3-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism by which 9,9-Difluorospiro[5.5]undecan-3-one exerts its effects is primarily through its interactions with various molecular targets. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The spiro structure provides rigidity, which can influence the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecan-3-one: The parent compound without fluorine atoms.
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one: A similar compound with additional oxygen atoms in the ring.
1,4,9-Triazaspiro[5.5]undecan-2-one: A compound with nitrogen atoms in the ring, used as a METTL3 inhibitor.
Uniqueness
9,9-Difluorospiro[5.5]undecan-3-one is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16F2O |
---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
3,3-difluorospiro[5.5]undecan-9-one |
InChI |
InChI=1S/C11H16F2O/c12-11(13)7-5-10(6-8-11)3-1-9(14)2-4-10/h1-8H2 |
InChI Key |
YQFZCRVUYAKHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CCC(CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.